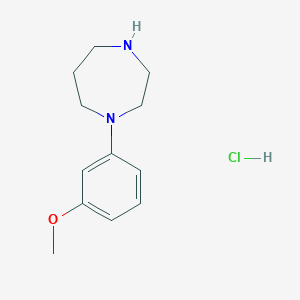

1-(3-Methoxyphenyl)homopiperazine monohydrochloride

Description

1-(3-Methoxyphenyl)homopiperazine monohydrochloride is a heterocyclic organic compound featuring a seven-membered homopiperazine (1,4-diazepane) core substituted with a 3-methoxyphenyl group.

Properties

Molecular Formula |

C12H19ClN2O |

|---|---|

Molecular Weight |

242.74 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-1,4-diazepane;hydrochloride |

InChI |

InChI=1S/C12H18N2O.ClH/c1-15-12-5-2-4-11(10-12)14-8-3-6-13-7-9-14;/h2,4-5,10,13H,3,6-9H2,1H3;1H |

InChI Key |

LDJBCBDGNKJWSG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)homopiperazine monohydrochloride typically involves the reaction of piperazine with 3-methoxyphenyl derivatives. One common method is the nucleophilic substitution reaction where piperazine reacts with 3-bromoanisole in the presence of a base such as sodium carbonate. The reaction is carried out in a suitable solvent like ethanol or diethyl ether, and the product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of 1-(3-Methoxyphenyl)homopiperazine monohydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)homopiperazine monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium carbonate in ethanol or diethyl ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(3-Methoxyphenyl)homopiperazine monohydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.

Biology: Investigated for its potential interactions with biological receptors and enzymes.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)homopiperazine monohydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an inhibitor or modulator of certain biological pathways, depending on its binding affinity and specificity. For instance, it has been shown to inhibit the human α1β2γ2 GABAA receptor, which plays a crucial role in the central nervous system .

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : Inferred as C${12}$H${17}$ClN$_2$O (homopiperazine core + 3-methoxyphenyl + HCl).

- Purity : ≥98% (commercially available) .

Structural and Functional Differences

Table 1: Key Properties of 1-(3-Methoxyphenyl)homopiperazine Monohydrochloride and Analogues

Key Observations

Core Structure Differences :

- Homopiperazine vs. Piperazine :

- Homopiperazine’s seven-membered ring increases conformational flexibility compared to piperazine’s six-membered ring. This flexibility may enhance binding to protein targets like kinases (e.g., Fasudil’s ROCK inhibition ).

- Piperazine derivatives (e.g., mCPP) are more rigid, favoring interactions with neurotransmitter receptors (e.g., 5-HT receptors) .

Substituent Effects :

- Position :

- Functional Groups: Methoxy groups (–OCH$3$) enhance solubility via hydrogen bonding but reduce lipophilicity compared to chloro (–Cl) or trifluoromethyl (–CF$3$) groups . Fasudil’s 5-isoquinolinesulfonyl group enables potent kinase inhibition by targeting ATP-binding pockets .

Biological Activity

1-(3-Methoxyphenyl)homopiperazine monohydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

1-(3-Methoxyphenyl)homopiperazine monohydrochloride is characterized by its piperazine ring structure substituted with a methoxyphenyl group. This structural configuration is significant for its interaction with various neurotransmitter receptors, which plays a crucial role in its biological activity.

Neurotransmitter Receptor Interactions

Research indicates that derivatives of piperazine, including 1-(3-Methoxyphenyl)homopiperazine, exhibit various affinities for neurotransmitter receptors. For instance, studies have shown that related compounds can interact with serotonin (5-HT) receptors, dopamine receptors, and trace amine-associated receptors (TAARs). These interactions are critical for understanding the pharmacodynamics of the compound.

Table 1: Affinity of Piperazine Derivatives for Neurotransmitter Receptors

| Compound | Receptor Type | Binding Affinity (Ki, nM) |

|---|---|---|

| 1-(3-Methoxyphenyl)homopiperazine | 5-HT2A | TBD |

| 1-(3-Methoxyphenyl)homopiperazine | D2 | TBD |

| 1-(3-Methoxyphenyl)homopiperazine | TAAR1 | TBD |

Note: TBD indicates that specific binding affinity data needs to be determined through further studies.

Pharmacological Effects

The pharmacological profile of 1-(3-Methoxyphenyl)homopiperazine monohydrochloride suggests potential applications in treating psychiatric disorders. Its activity as a TAAR1 agonist has been explored, indicating possible antipsychotic effects alongside a favorable safety profile due to low cytotoxicity observed in cell line studies.

Case Study: Antipsychotic Potential

A study conducted on related piperazine derivatives demonstrated their ability to modulate dopaminergic activity in animal models. The administration of these compounds resulted in significant behavioral changes indicative of antipsychotic effects, suggesting that 1-(3-Methoxyphenyl)homopiperazine may share similar properties.

The mechanisms underlying the biological activity of 1-(3-Methoxyphenyl)homopiperazine monohydrochloride are primarily linked to its interaction with neurotransmitter systems. The compound's structural features allow it to engage with receptor sites effectively, influencing neurotransmitter release and receptor activation.

Monoamine Oxidase Inhibition

Preliminary studies suggest that this compound may exhibit monoamine oxidase (MAO) inhibitory activity. This mechanism could enhance the availability of monoamines such as serotonin and norepinephrine in the synaptic cleft, contributing to its potential antidepressant and anxiolytic effects.

Safety Profile

The safety profile of 1-(3-Methoxyphenyl)homopiperazine monohydrochloride has been evaluated through cytotoxicity assays on Vero-76 cells. The results indicate that the compound possesses a high therapeutic index, which is promising for its development as a therapeutic agent.

Table 2: Cytotoxicity Data

| Compound | CC50 (µM) | Therapeutic Index (TI) |

|---|---|---|

| 1-(3-Methoxyphenyl)homopiperazine | >80 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.